Ethyl 4-methoxy-1-naphthalenecarboxylate
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Overview
Description
Ethyl 4-methoxy-1-naphthoate is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethyl ester functional group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-methoxy-1-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 4-methoxy-1-naphthyl alcohol
Substitution: Halogenated derivatives of ethyl 4-methoxy-1-naphthoate
Scientific Research Applications
Ethyl 4-methoxy-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Ethyl 4-methoxy-1-naphthoate can be compared with other naphthalene derivatives, such as:
Methyl 4-methoxy-1-naphthoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-methoxy-1-naphthoic acid: The parent acid form of the compound.
Ethyl 1-naphthoate: Lacks the methoxy group on the naphthalene ring
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of ethyl 4-methoxy-1-naphthoate .
Properties
CAS No. |
51934-42-0 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 4-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(15)12-8-9-13(16-2)11-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3 |
InChI Key |
SPWUICZIBGBZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
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